molecular formula C13H18O4 B1279760 2,2-diethoxyethyl Benzoate CAS No. 64904-47-8

2,2-diethoxyethyl Benzoate

Cat. No. B1279760
CAS RN: 64904-47-8
M. Wt: 238.28 g/mol
InChI Key: QFKKHAZEIWDXRZ-UHFFFAOYSA-N
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Description

2,2-diethoxyethyl benzoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper describes a compound with diethoxy groups attached to a benzene ring, which is a structural feature that might be present in 2,2-diethoxyethyl benzoate as well . The second paper discusses a benzoate ester, which is a functional group that 2,2-diethoxyethyl benzoate would also possess . These related compounds provide insight into the potential chemical behavior and properties of 2,2-diethoxyethyl benzoate.

Synthesis Analysis

The synthesis of 2,2-diethoxyethyl benzoate is not explicitly detailed in the provided papers. However, based on common synthetic methods for similar esters, one might speculate that the synthesis could involve the esterification of benzoic acid with 2,2-diethoxyethanol under acidic conditions or using a coupling reagent. The synthesis of related compounds, such as ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, involves the formation of ester linkages, which is a reaction that would likely be relevant to the synthesis of 2,2-diethoxyethyl benzoate .

Molecular Structure Analysis

The molecular structure of 2,2-diethoxyethyl benzoate can be inferred to some extent from the related compounds discussed in the papers. The crystal structure of a compound with diethoxy groups on a benzene ring suggests that the diethoxy groups could influence the geometry of the benzene ring in 2,2-diethoxyethyl benzoate, potentially leading to a non-planar arrangement . Additionally, the presence of the benzoate ester group would contribute to the overall molecular geometry, possibly affecting the compound's crystallinity and intermolecular interactions, as seen in the second paper .

Chemical Reactions Analysis

While the chemical reactions of 2,2-diethoxyethyl benzoate are not directly reported, the papers provide information on the reactivity of similar functional groups. For example, the hydroxy groups in the compound discussed in the second paper are involved in hydrogen bonding, which suggests that the ethoxy groups in 2,2-diethoxyethyl benzoate may also participate in similar non-covalent interactions . Additionally, the benzoate ester is a functional group known for its reactivity towards nucleophiles, which could be a relevant aspect of 2,2-diethoxyethyl benzoate's chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-diethoxyethyl benzoate can be hypothesized based on the properties of related compounds. The diethoxy groups are likely to contribute to the solubility of the compound in organic solvents, as seen in the first paper where a solvate with tetrahydrofuran is described . The benzoate ester group, as discussed in the second paper, could influence the melting point, boiling point, and potential for intermolecular hydrogen bonding . These properties are crucial for understanding the compound's behavior in different environments and applications.

Scientific Research Applications

Application 1: Film Growth and Electronic Structure Correlation

  • Summary of Application: This compound is used in the study of the correlations of the electronic structure and film growth of 2,7-diocty .
  • Methods of Application: The study combined ultraviolet photoemission spectroscopy (UPS), X-ray photoemission spectroscopy (XPS), atomic force microscopy (AFM), and small angle X-ray diffraction (SAXD) measurements .
  • Results: The study found that the increasing ordering of the molecular orientation with film thickness contributes to the changing of the shape and lowering of the leading edge of the highest occupied molecular orbital (HOMO). The end methyl of the highly ordered standing molecules forms an outward pointing dipole layer which makes the work function (WF) decrease with increasing thickness .

Application 2: Synthesis of Ethyl Benzoate

  • Summary of Application: 2,2-diethoxyethyl Benzoate is used in the synthesis of Ethyl Benzoate (EtBZ) via esterification of benzoic acid (BeZ) with ethanol .
  • Methods of Application: The synthesis is carried out in a reactive distillation, which is challenging due to complex thermodynamic behavior of the chemical reaction and the difficulty of keeping the reactants together in the reaction zone .

Application 3: Total Synthesis of Cribrostatin 4 and Renieramycin G

  • Summary of Application: 2,2-diethoxyethyl Benzoate is used in the Pictet-Spengler reaction to construct the pentacyclic key intermediate framework for the total synthesis of cribrostatin 4 and renieramycin G .
  • Methods of Application: The compound is cyclized with 3-arylidene-6-methylpiperazinedione to afford the P-S-adduct as a single isomer .
  • Results: The lactam was used to construct the pentacyclic key intermediate framework and achieve the total synthesis of cribrostatin 4 and renieramycin G .

properties

IUPAC Name

2,2-diethoxyethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKKHAZEIWDXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC(=O)C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473583
Record name 2,2-diethoxyethyl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diethoxyethyl Benzoate

CAS RN

64904-47-8
Record name 2,2-diethoxyethyl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chloroacetaldehyde diethyl acetal (2.00 g), potassium benzoate (1.91 g), potassium bromide (0.30 g) and DMF (20 mL) were placed in a three-neck flask, followed by refluxing. Twenty hours later, the reaction mixture was cooled to room temperature, and water (30 mL) and ethyl acetate (80 mL) were added thereto, followed by stirring. After filtration, the organic layer was washed with water (30 mL) and was dried over anhydrous sodium sulfate. Subsequent filtration and vacuum concentration yielded the target compound (0.97 g) in a yield of 31%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
31%

Synthesis routes and methods II

Procedure details

Chloroacetaldehyde diethyl acetal (2.00 g), benzoic acid (2.16 g), potassium iodide (0.27 g), potassium carbonate (1.11 g) and DMF (20 mL) were placed in a three-neck flask, followed by refluxing. Twenty hours later, the reaction mixture was cooled to room temperature, and water (30 mL) and ethyl acetate (80 mL) were added thereto, followed by stirring. After filtration, the organic layer was separated, was subjected to vacuum concentration and thereby yielded the target compound (1.74 g) in a yield of 56%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
56%

Synthesis routes and methods III

Procedure details

Chloroacetaldehyde diethyl acetal (1.9 g), potassium benzoate (2.0 g) and DMF (20 mL) were placed in a three-neck flask, followed by refluxing. Twenty hours later, the reaction mixture was cooled to room temperature, and water (60 mL) and ethyl acetate (80 mL) were added thereto, followed by stirring. After filtration and separation, the organic layer was concentrated and thereby yielded the target compound (0.69 g) in a yield of 30%.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
30%

Synthesis routes and methods IV

Procedure details

Chloroacetaldehyde diethyl acetal (2.00 g), potassium benzoate (1.91 g), potassium iodide (0.41 g) and DMF (20 mL) were placed in a three-neck flask, followed by refluxing. Twenty hours later, the reaction mixture was cooled to room temperature, and water (30 mL) and ethyl acetate (80 mL) were added thereto, followed by stirring. After filtration, the organic layer was separated, was subjected to vacuum concentration and then to Kugelrohr distillation at 110-120° C. and at 1 mmHg and thereby yielded the target compound (2.41 g) in a yield of 77%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods V

Procedure details

To a pyridine (30 ml) solution of glycol aldehyde diethylacetal (19.8 g, 148 mmol), benzoyl chloride (51.7 ml, 444 mmol) was added dropwise at −20 to 30° C. The mixture was stirred at room temperature for 167 hours and 50 minutes. After methanol and water were added to the mixture, extraction with ethyl acetate was performed. The obtained organic layer was washed with a saturated aqueous ammonium chloride solution, saturated aqueous sodium hydrogencarbonate solution, and a saturated saline solution. After dried over anhydrous magnesium sulfate, the mixture was concentrated under reduced pressure and purified by silica gel column chromatography (elution solvent: heptane, ethyl acetate/heptane=1/9). Thereafter, purification by silica gel column chromatography (elution solvent: heptane, ethyl acetate/heptane=1/100, 1/30, 1/10) was performed again to obtain the title compound (34 g, yield: 96.4%) as a light green oil.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
51.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-diethoxyethyl Benzoate
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2,2-diethoxyethyl Benzoate
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Reactant of Route 6
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2,2-diethoxyethyl Benzoate

Citations

For This Compound
8
Citations
MF Shostakovskli, EN Prilezhaeva… - Bulletin of the Academy …, 1959 - Springer
Benzoyl peroxide adds rapidly and quantitatively to ethyl vinyl sulfide with formation of ethylthioethylene dibenzoate; this explains why benzoyl peroxide cannot be used as an initiator …
Number of citations: 3 link.springer.com
UM Battisti, C Sorbi, A Quotadamo… - European Journal of …, 2015 - Wiley Online Library
(1,3‐Dioxan‐4‐yl)‐substituted nucleoside analogues, higher homologues of antiviral and anticancer 1,3‐dioxolanes, were prepared from the key intermediate (4‐acetoxy‐1,3‐dioxan‐2…
M Yokoya, K Kobayashi, M Sato, N Saito - Marine Drugs, 2015 - mdpi.com
The first total synthesis of (±)-renieramycin I, which was isolated from the Indian bright blue sponge Haliclona cribricutis, is described. The key step is the selenium oxide oxidation of …
Number of citations: 16 www.mdpi.com
A Calcaterra, L Mangiardi, G Delle Monache… - Molecules, 2020 - mdpi.com
The Pictet-Spengler reaction (PS) is one of the most direct, efficient, and variable synthetic method for the construction of privileged pharmacophores such as tetrahydro-isoquinolines (…
Number of citations: 64 www.mdpi.com
N Saito - Chemical and Pharmaceutical Bulletin, 2021 - jstage.jst.go.jp
The biologically active, naturally occurring 1, 2, 3, 4-tetrahydroisoquinoline-quinone (THIQ) family members isolated from Actinomycetes and marine organisms have been studied …
Number of citations: 14 www.jstage.jst.go.jp
M Yokoya, H Ito, N Saito - Tetrahedron, 2011 - Elsevier
A 19-step synthesis of (±)-cribrostatin 4 (1) from readily available piperazine-2,5-dione derivative 6 is described. The synthesis features the concise construction of a pentacyclic …
Number of citations: 23 www.sciencedirect.com
M Yokoya, S Takahashi, N Saito - Heterocycles Int. J. Rev …, 2019 - scholar.archive.org
2-Acetyl-6-[(benzyloxy) methyl]-9-methoxy-8-methyl-11, 11adihydro-2H-pyrazino [1, 2-b] isoquinoline-1, 4, 7, 10 (3H, 6H)-tetraone (11a) was prepared as the CDE ring model of …
Number of citations: 4 scholar.archive.org
K Nakai, K Kubo, M Yokoya, N Saito - Tetrahedron, 2014 - Elsevier
Abstract Model compounds of the left-half of renieramycins, which are anticancer marine natural products having an α-aminonitrile functionality, were prepared from phenylalanine …
Number of citations: 17 www.sciencedirect.com

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